molecular formula C10H24IN B13730954 Heptyltrimethylammonium iodide CAS No. 20395-56-6

Heptyltrimethylammonium iodide

Cat. No.: B13730954
CAS No.: 20395-56-6
M. Wt: 285.21 g/mol
InChI Key: IKAUMANEZMLTBG-UHFFFAOYSA-M
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Description

Heptyltrimethylammonium iodide (CAS: Not explicitly provided in evidence; structurally analogous to other quaternary ammonium iodides) is a quaternary ammonium salt with the formula $ \text{C}{10}\text{H}{24}\text{IN} $, consisting of a heptyl chain ($ \text{C}7\text{H}{15} $) attached to a trimethylammonium cation and an iodide counterion. While direct data on this compound is absent in the provided evidence, its properties can be inferred from structurally similar compounds like hexadecyltrimethylammonium iodide (cetyltrimethylammonium iodide), benzyltrimethylammonium iodide, and tetramethylammonium iodide. These salts are widely used in organic synthesis, surfactancy, and materials science due to their ionic conductivity, phase-transfer catalytic activity, and micelle-forming capabilities .

Properties

CAS No.

20395-56-6

Molecular Formula

C10H24IN

Molecular Weight

285.21 g/mol

IUPAC Name

heptyl(trimethyl)azanium;iodide

InChI

InChI=1S/C10H24N.HI/c1-5-6-7-8-9-10-11(2,3)4;/h5-10H2,1-4H3;1H/q+1;/p-1

InChI Key

IKAUMANEZMLTBG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC[N+](C)(C)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyltrimethylammonium iodide can be synthesized through the Menshutkin reaction, which involves the reaction of heptyl bromide with trimethylamine in the presence of an iodide source. The reaction is typically carried out in a solvent such as N-methyl-2-pyrrolidone (NMP) at room temperature for several days .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where heptyl bromide and trimethylamine are reacted in a solvent system, followed by the addition of an iodide source. The product is then purified through crystallization and washing to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Heptyltrimethylammonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other halides or nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents such as silver nitrate (AgNO3) or sodium hydroxide (NaOH) under mild conditions.

    Oxidation and Reduction Reactions: May involve oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).

Major Products:

    Substitution Reactions: Can yield products like heptyltrimethylammonium chloride or bromide.

    Oxidation and Reduction Reactions: Can lead to the formation of various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Heptyltrimethylammonium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: Employed in the study of cell membranes and ion transport due to its ionic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of surfactants and as an additive in various industrial processes.

Mechanism of Action

Heptyltrimethylammonium iodide can be compared with other quaternary ammonium compounds such as:

  • Tetramethylammonium iodide
  • Tetraethylammonium iodide
  • Hexyltrimethylammonium iodide

Uniqueness: this compound is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain analogs. This affects its solubility, reactivity, and interaction with biological membranes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Heptyltrimethylammonium iodide with analogous quaternary ammonium iodides based on alkyl chain length, molecular weight, and key properties:

Compound Name Molecular Formula Alkyl Chain Length Molecular Weight (g/mol) Key Properties
Tetramethylammonium iodide $ \text{C}4\text{H}{12}\text{IN} $ 0 (methyl groups) 201.05 High water solubility; non-hazardous; used as electrolyte in ion-conductive materials .
This compound $ \text{C}{10}\text{H}{24}\text{IN} $ 7 carbons 297.21* Intermediate hydrophobicity; potential phase-transfer catalyst; moderate surfactant properties (inferred) .
Benzyltrimethylammonium iodide $ \text{C}{10}\text{H}{16}\text{IN} $ Benzyl substituent 277.15 Aromatic substituent enhances stability; used in organic iodination reactions .
Hexadecyltrimethylammonium iodide $ \text{C}{19}\text{H}{42}\text{IN} $ 16 carbons 411.46 Strong surfactant; forms micelles; used in nanoparticle synthesis .

*Calculated based on molecular formula.

Key Observations:
  • Alkyl Chain Impact : Longer alkyl chains (e.g., hexadecyl) increase hydrophobicity, enhancing surfactant properties. This compound, with a medium chain, balances solubility and surfactant activity .
  • Aromatic vs. Aliphatic : Benzyltrimethylammonium iodide’s aromatic group improves thermal stability compared to aliphatic analogs, making it suitable for high-temperature reactions .

Ionic Conductivity

Quaternary ammonium iodides exhibit variable ionic conductivity depending on structural rigidity and anion mobility. For example:

  • Schiff-base iodide (I1) : Conductivity increases from $ 1.53 \times 10^{-7} \, \text{S cm}^{-1} $ at 293 K to $ 1.03 \times 10^{-4} \, \text{S cm}^{-1} $ at 343 K, surpassing traditional iodides like $ \text{CuPbI}_3 $ ($ \sim 10^{-8} \, \text{S cm}^{-1} $) .
  • Tetramethylammonium iodide : Lower conductivity due to compact structure but high stability in aqueous systems .
  • This compound : Expected to show intermediate conductivity due to flexible alkyl chain facilitating ion mobility, though data is lacking.

Q & A

Q. What are the standard synthesis protocols for heptyltrimethylammonium iodide, and how can reaction conditions be optimized to minimize side products?

this compound is synthesized via a multi-step process involving lithiation, bromoalkylation, and quaternization . For example, poly(phenylene oxide) (PPO) modified with heptyltrimethylammonium groups is prepared by reacting lithiated PPO with 1,6-dibromohexane, followed by quaternization using trimethylamine in a polar aprotic solvent (e.g., NMP) . Key optimization strategies include:

  • Stoichiometric control : Ensure excess trimethylamine to drive quaternization to completion.
  • Temperature modulation : Maintain low temperatures (-78°C) during lithiation to prevent side reactions.
  • Purification : Use Soxhlet extraction or column chromatography to remove unreacted precursors and byproducts.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?

Structural and purity validation requires a combination of techniques:

  • X-ray diffraction (XRD) : Confirm crystallinity and lattice parameters by comparing experimental patterns with simulated data .
  • Attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) : Identify functional groups (e.g., C-N⁺ stretching at ~1480 cm⁻¹) and iodide interactions .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles under inert atmospheres .
  • Nuclear magnetic resonance (NMR) : Use ¹H and ¹³C NMR to verify alkyl chain integration and quaternary ammonium formation .

Advanced Research Questions

Q. How does this compound influence charge transport properties in perovskite-based optoelectronic devices?

this compound can act as a surface passivator or interfacial modifier in perovskite layers. In formamidinium lead iodide perovskites, iodide ions suppress deep-level defects, reducing charge recombination . Methodological considerations:

  • Defect analysis : Use photoluminescence (PL) spectroscopy to quantify non-radiative recombination rates.
  • Electrochemical impedance spectroscopy (EIS) : Measure charge transfer resistance at perovskite/electrode interfaces modified with the compound .
  • Dosage optimization : Titrate concentrations (e.g., 0.1–1.0 wt%) to balance defect passivation and ion migration effects .

Q. What strategies can be employed to analyze and mitigate batch-to-batch variability in the synthesis of this compound?

Variability arises from incomplete quaternization or solvent residues. Mitigation approaches include:

  • Quality-by-design (QbD) : Use design of experiments (DoE) to map critical process parameters (e.g., reaction time, solvent purity) .
  • High-performance liquid chromatography (HPLC) : Quantify residual amines and alkyl halides with a C18 column and UV detection at 254 nm .
  • Ion chromatography (IC) : Measure free iodide content to confirm stoichiometric consistency .

Q. What role does this compound play in modifying the interfacial properties of electrodes in electrochemical sensors?

The compound enhances electrode performance by:

  • Facilitating ion transport : Its amphiphilic structure stabilizes ion-selective membranes, improving sensor selectivity for anions like iodide .
  • Reducing electrode fouling : Adsorbed quaternary ammonium layers repel hydrophobic interferents (e.g., proteins) .
  • Method validation : Use cyclic voltammetry (CV) to compare redox peak currents before and after surface modification .

Methodological Notes

  • References : Cite primary literature and validate data against peer-reviewed studies (e.g., avoid commercial databases like ) .
  • Reproducibility : Document synthesis and characterization steps in detail, adhering to journal guidelines for experimental sections .
  • Ethical compliance : Include informed consent templates for human-derived data, ensuring HIPAA compliance if applicable .

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